molecular formula C5H8Cl2O2 B13748708 Propyl dichloroacetate CAS No. 37587-81-8

Propyl dichloroacetate

Cat. No.: B13748708
CAS No.: 37587-81-8
M. Wt: 171.02 g/mol
InChI Key: AHRFMMRLDGAHBM-UHFFFAOYSA-N
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Description

. It is a derivative of dichloroacetic acid where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Propyl dichloroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl dichloroacetate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid, dichloroacetic acid. The ester group makes this compound more lipophilic, potentially enhancing its ability to penetrate cell membranes and exert its effects intracellularly .

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

37587-81-8

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

propyl 2,2-dichloroacetate

InChI

InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3

InChI Key

AHRFMMRLDGAHBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(Cl)Cl

Origin of Product

United States

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